8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is a complex organic compound with the molecular formula C12H16O . This compound is characterized by its unique tricyclic structure, which includes an ethynyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry and potentially in other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethynyltricyclo[5210,2,6]decan-8-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The scalability of the synthesis process for industrial production would require optimization of the reaction conditions and the use of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of tricyclic compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol involves its interaction with specific molecular targets. The ethynyl and hydroxyl groups play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, depending on the functional groups it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Phenyltricyclo[5.2.1.0,2,6]decan-8-ol: Similar tricyclic structure but with a phenyl group instead of an ethynyl group.
8-Ketotricyclo[5.2.1.0,2,6]-4-decene: Contains a ketone group instead of a hydroxyl group.
Uniqueness
8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol is unique due to its ethynyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where the ethynyl group plays a critical role .
Eigenschaften
Molekularformel |
C12H16O |
---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
8-ethynyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h1,8-11,13H,3-7H2 |
InChI-Schlüssel |
ZMIYHHFEAUQFNW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CC2CC1C3C2CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.